3,5-Dicyanotoluene

Description

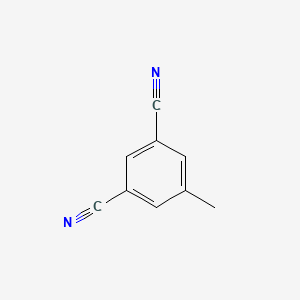

3,5-Dicyanotoluene (CAS: 39718-07-5), also known as 5-methylisophthalonitrile, is a toluene derivative substituted with two cyano (-CN) groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₉H₆N₂, with a molecular weight of 142.16 g/mol. This compound is industrially significant as a pharmaceutical intermediate, highlighted by its inclusion in the procurement list of pharmaceutical companies for novel drug synthesis . The cyano groups confer strong electron-withdrawing effects, influencing its chemical reactivity and making it a versatile precursor in organic synthesis, particularly for constructing heterocycles or functionalized aromatic systems.

Properties

IUPAC Name |

5-methylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSGVAGOLJKEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371129 | |

| Record name | 3,5-Dicyanotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-07-5 | |

| Record name | 3,5-Dicyanotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dicyanotoluene can be synthesized through various methods. One common approach involves the reaction of 3,5-dibromotoluene with copper(I) cyanide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures. Another method involves the direct cyanation of 3,5-dimethyltoluene using a suitable cyanating agent such as cyanogen bromide or cyanogen chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale cyanation reactions. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyanotoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,5-dicyanobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3,5-diaminotoluene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 3,5-Dicyanobenzoic acid.

Reduction: 3,5-Diaminotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dicyanotoluene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its cyano groups make it a versatile intermediate for various chemical transformations.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in medicinal chemistry for the treatment of various diseases.

Medicine: Research has explored its use in the synthesis of drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.

Industry: this compound is used in the production of high-performance polymers and materials. Its stability and reactivity make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of 3,5-Dicyanotoluene involves its interaction with various molecular targets and pathways. The cyano groups in the compound can participate in hydrogen bonding and other interactions with biological molecules. This allows it to modulate the activity of enzymes and receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Insights :

- This compound: The cyano groups enhance polarity and stabilize the aromatic ring via resonance, favoring nucleophilic aromatic substitution (NAS) under basic conditions.

- 3,5-Dinitrotoluene (3,5-DNT) : Nitro groups are stronger electron-withdrawing groups, significantly deactivating the ring and making it resistant to electrophilic substitution. Commonly used in explosives due to its high stability and energy density .

- 3,5-Dibromotoluene : Bromine substituents act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) in catalytic processes.

This compound

- Reactivity: The cyano groups participate in cycloaddition reactions (e.g., forming triazines) and can be hydrolyzed to carboxylic acids or reduced to amines.

- Applications: Primarily used in synthesizing active pharmaceutical ingredients (APIs), such as antiviral and anticancer agents.

3,5-Dinitrotoluene

3,5-Dibromotoluene

- Reactivity : Bromine atoms facilitate halogen-metal exchange and cross-coupling reactions, making it valuable in palladium-catalyzed syntheses.

- Applications : Intermediate in agrochemicals (e.g., herbicides) and organic electronics .

Research Findings and Industrial Relevance

- This compound: Demand for this compound has surged due to its role in synthesizing HIV protease inhibitors and other therapeutics, as evidenced by its inclusion in intermediate procurement lists for novel drugs like Albuvirtide .

- 3,5-DNT : Studies emphasize its environmental persistence and toxicity, driving research into safer alternatives for explosive formulations .

- 3,5-Dibromotoluene : Recent work explores its utility in synthesizing liquid crystals and flame retardants, leveraging bromine’s versatility in functionalization .

Biological Activity

3,5-Dicyanotoluene (C9H6N2) is an aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological implications, including toxicity, genotoxicity, and potential carcinogenic effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by two cyano groups attached to the toluene ring. Its molecular structure can be represented as follows:

- Molecular Formula : C9H6N2

- Molecular Weight : 154.16 g/mol

Acute Toxicity

Studies indicate that this compound exhibits moderate acute toxicity. The oral LD50 in rats has been reported to be approximately 500 mg/kg, suggesting a significant risk upon ingestion. Inhalation exposure can lead to respiratory irritation and systemic toxicity due to its lipophilic nature.

Genotoxicity

Research into the genotoxic potential of this compound reveals mixed results. In vitro assays have shown that it can induce DNA damage in bacterial and mammalian cell lines. For instance:

- Bacterial Mutagenicity : Positive results were observed in the Ames test, indicating mutagenic effects.

- Chromosomal Aberrations : In mammalian cells, exposure resulted in increased rates of chromosomal aberrations.

Case Studies

- Animal Studies : Long-term exposure studies in rodents have not conclusively established a direct link between this compound and cancer development. However, similar compounds within the diaminotoluene family have shown carcinogenic effects.

- Human Exposure : Occupational exposure data are sparse; however, workers handling similar compounds have reported increased incidences of bladder cancer.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LD50 ~ 500 mg/kg (oral) |

| Genotoxicity | Positive in Ames test; induces chromosomal aberrations |

| Carcinogenic Potential | Limited evidence; structurally related to known carcinogens |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.